4,4,4-Trifluoro-2,2-dimethyl-3-oxo-butyric acid ethyl ester

Overview

Description

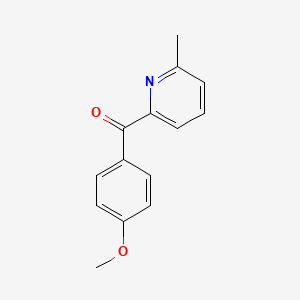

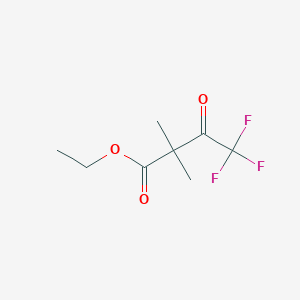

4,4,4-Trifluoro-2,2-dimethyl-3-oxo-butyric acid ethyl ester , also known by its systematic name ethyl 4,4,4-trifluoro-2,2-dimethyl-3-oxobutanoate , is a chemical compound with the following properties:

- Molecular Formula : C~8~H~11~F~3~O~3~

- Molecular Weight : 212.166 g/mol

- Melting Point : Not available

- Boiling Point : Not available

- Density : Not available

- Flash Point : Not available

Synthesis Analysis

The synthesis of this compound involves the esterification of 4,4,4-trifluoro-2,2-dimethyl-3-oxobutyric acid with ethanol (ethyl alcohol). The reaction typically proceeds under acidic conditions, resulting in the formation of the ethyl ester.

Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluoro-2,2-dimethyl-3-oxo-butyric acid ethyl ester consists of an ethyl ester group attached to a trifluoromethyl-substituted butyric acid moiety. The trifluoromethyl groups contribute to its unique chemical properties.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis (breaking down the ester bond), nucleophilic substitution, and acid-base reactions. Its reactivity is influenced by the presence of the trifluoromethyl groups.

Physical And Chemical Properties Analysis

- Solubility : It is likely soluble in organic solvents due to the presence of the ester group.

- Stability : The compound is stable under normal conditions.

- Toxicity : Safety data regarding toxicity and hazards are not readily available.

Scientific Research Applications

1. Plant Growth Regulation

- Application Summary: This compound has been used as a fluorinated plant growth regulator. It has shown marked root growth-promoting activity toward Chinese cabbage, lettuce, and rice plants .

- Methods of Application: The compound was synthesized from substituted 2,2,2-trifluoro-l- (indole-3-)ethanols .

- Results: The synthetic substituted TFIBAs showed marked root growth-promoting activity toward Chinese cabbage, lettuce, and rice plants .

2. Promotion of Root Elongation and Ion Uptake in Rice Seedlings

- Application Summary: The compound has been used to promote root elongation and ion uptake in rice seedlings .

- Methods of Application: The seminal root of rice was promoted approximately 80% by a continuous supply of 10–5mol L–1TFIBA, whereas elongation was inhibited approximately 40% by 10–4mol L–1TFIBA .

- Results: Uptake of K+ and decreased drastically in the roots whose elongation was increased by 80% by a continuous supply of 10–5mol L–1TFIBA. In contrast, uptake of both ions increased significantly in the roots whose elongation was increased by 40% with a supply of TFIBA only during seed germination .

3. Synthesis of Enantiopure Trifluoromethyl-Functionalized Products

- Application Summary: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products .

- Methods of Application: The compound is used in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines, which is derived from ETFAA .

- Results: The synthesis results in enantiopure trifluoromethyl-functionalized products .

4. Laboratory Chemicals

- Application Summary: This compound is used as a laboratory chemical .

- Methods of Application: The specific methods of application can vary widely depending on the specific laboratory procedure or experiment .

- Results: The results or outcomes obtained can vary widely depending on the specific laboratory procedure or experiment .

5. Food, Drug, Pesticide or Biocidal Product Use

- Application Summary: This compound is used in the production of food, drugs, pesticides, or biocidal products .

- Methods of Application: The specific methods of application can vary widely depending on the specific product being produced .

- Results: The results or outcomes obtained can vary widely depending on the specific product being produced .

6. Synthesis of Fluorinated 2-Thiouracil Analogs

- Application Summary: This compound is used in the synthesis of fluorinated 2-thiouracil analogs as antithyroid agents .

- Methods of Application: The specific methods of application can vary widely depending on the specific synthesis procedure .

- Results: The results or outcomes obtained can vary widely depending on the specific synthesis procedure .

Safety And Hazards

As with any chemical compound, precautions should be taken when handling 4,4,4-Trifluoro-2,2-dimethyl-3-oxo-butyric acid ethyl ester. Always follow proper lab safety protocols, wear appropriate protective gear, and work in a well-ventilated area.

Future Directions

Further research is needed to explore the compound’s potential applications, biological activity, and environmental impact. Investigating its interactions with other molecules and its behavior under different conditions would provide valuable insights.

properties

IUPAC Name |

ethyl 4,4,4-trifluoro-2,2-dimethyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-4-14-6(13)7(2,3)5(12)8(9,10)11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXCLMZBUOPRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628490 | |

| Record name | Ethyl 4,4,4-trifluoro-2,2-dimethyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-2,2-dimethyl-3-oxo-butyric acid ethyl ester | |

CAS RN |

26717-76-0 | |

| Record name | Ethyl 4,4,4-trifluoro-2,2-dimethyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-dimethyl-4,4,4-trifluoro(acetoacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)